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Benzenesulfenyl chloride

Cat. No.: B3030613
CAS No.: 931-59-9
M. Wt: 144.62 g/mol
InChI Key: JWUKZUIGOJBEPC-UHFFFAOYSA-N
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Description

Significance as an Electrophilic Sulfur Reagent

The primary significance of benzenesulfenyl chloride in organic synthesis lies in its potent electrophilicity. The sulfur atom, bonded to an electronegative chlorine atom and a phenyl group, readily accepts electrons from a wide range of nucleophiles. This reactivity is harnessed in numerous chemical transformations, most notably in the formation of carbon-sulfur bonds, which are integral to the structure of many biologically active molecules and functional materials.

Key reactions involving this compound as an electrophilic sulfur reagent include:

Sulfenylation of Alkenes and Alkynes: It readily adds across the double or triple bonds of unsaturated hydrocarbons to introduce a phenylthio group. This reaction is a fundamental method for the functionalization of alkenes and alkynes.

Reaction with Enolates and Enol Ethers: this compound reacts with enolates and their derivatives to form α-phenylthio carbonyl compounds. These products are valuable intermediates that can be further manipulated in organic synthesis.

Substitution Reactions with Heteroatom Nucleophiles: It reacts with amines, alcohols, and thiols to form sulfenamides, sulfenate esters, and disulfides, respectively. These reactions are crucial for the synthesis of various sulfur-containing functional groups.

The electrophilic nature of this compound also allows for its use in the synthesis of other valuable sulfenylating agents. beilstein-journals.org For instance, its reaction with phthalimide (B116566) yields N-(phenylthio)phthalimide, a more stable and easier-to-handle electrophilic sulfur source. beilstein-journals.orgbeilstein-journals.org

Evolution of Research Perspectives on this compound

The study and application of this compound have evolved significantly since its initial discovery. Early research primarily focused on its fundamental reactivity and its use in the synthesis of simple sulfur-containing compounds. The development of new analytical techniques and a deeper understanding of reaction mechanisms have broadened the scope of its applications.

Historically, the preparation of sulfenyl chlorides was achieved through the chlorination of disulfides, a method known as the Zincke disulfide reaction. wikipedia.org Over time, alternative and more efficient synthetic routes have been developed, including the chlorinolysis of certain thioethers. wikipedia.org

In recent decades, research has shifted towards employing this compound in more complex and stereoselective transformations. The development of catalytic systems that can control the stereochemical outcome of its reactions has been a major area of focus. For example, the use of chiral catalysts in the sulfenylation of alkenes has enabled the synthesis of enantiomerically enriched sulfur-containing molecules.

Furthermore, the understanding of the reaction mechanisms involving this compound has become more nuanced. For instance, the solvolysis of benzenesulfonyl chlorides, closely related compounds, has been extensively studied to understand the nature of the transition states and the influence of solvent effects, often employing the Grunwald-Winstein equation to analyze the reaction kinetics. mdpi.comnih.govcdnsciencepub.com These mechanistic insights have been instrumental in optimizing reaction conditions and designing new synthetic methodologies.

Current Research Landscape and Challenges

The current research landscape for this compound is vibrant and multifaceted, with ongoing efforts to expand its synthetic utility and address existing challenges.

Current Research Areas:

Asymmetric Sulfenylation: A significant area of current research involves the development of new catalytic methods for the enantioselective addition of the phenylthio group to various substrates. This is crucial for the synthesis of chiral pharmaceuticals and agrochemicals.

C-H Functionalization: Researchers are exploring the use of this compound in transition-metal-catalyzed C-H functionalization reactions. This approach allows for the direct introduction of a sulfur-containing group into a molecule without the need for pre-functionalized starting materials, offering a more atom-economical and efficient synthetic route.

Flow Chemistry: The application of flow chemistry techniques to reactions involving this compound is gaining traction. Flow reactors can offer better control over reaction parameters, improved safety for handling this reactive compound, and the potential for scalable synthesis.

Development of Novel Sulfenylating Reagents: While this compound is a powerful reagent, its reactivity can sometimes be too high, leading to side reactions. A continuing area of research is the development of more stable and selective electrophilic sulfur reagents derived from this compound. beilstein-journals.orgbeilstein-journals.org

Challenges:

Handling and Stability: this compound is a moisture-sensitive and reactive compound, which can make it challenging to handle and store. Developing more stable formulations or in-situ generation methods remains an important goal.

Selectivity: In complex molecules with multiple nucleophilic sites, achieving high selectivity in reactions with this compound can be difficult. The development of more selective reagents and reaction conditions is a continuous challenge.

Green Chemistry: As with many chemical processes, there is a growing emphasis on developing more environmentally benign methods for the synthesis and use of this compound. This includes the use of greener solvents, catalysts, and waste reduction strategies.

Chemical Compounds Mentioned

Compound NameChemical Formula
This compoundC₆H₅SCl
ThiophenolC₆H₅SH
N-(phenylthio)phthalimideC₁₄H₉NO₂S
Benzenesulfonyl chlorideC₆H₅SO₂Cl
PhthalimideC₈H₅NO₂

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C₆H₅SCl
Appearance Yellow to red liquid
Odor Pungent
Molecular Weight 144.62 g/mol
Boiling Point 75-77 °C at 10 mmHg
Density 1.253 g/mL at 25 °C
Solubility Reacts with water
Refractive Index n20/D 1.612

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClS B3030613 Benzenesulfenyl chloride CAS No. 931-59-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl thiohypochlorite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClS/c7-8-6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUKZUIGOJBEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451599
Record name benzenesulfenyl chloride
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Molecular Weight

144.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-59-9
Record name Benzenesulfenyl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name benzenesulfenyl chloride
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Record name Phenylsulfenyl chloride
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Synthetic Methodologies for Benzenesulfenyl Chloride

In Situ Generation Techniques for Enhanced Reactivity

The in situ generation of benzenesulfenyl chloride is a powerful strategy that circumvents the isolation of this often unstable and moisture-sensitive compound. This approach allows for its immediate use in a reaction mixture, thereby maximizing its reactivity and minimizing decomposition.

A common and effective method for the laboratory synthesis of this compound involves the chlorinolysis of diphenyl disulfide with sulfuryl chloride (SO₂Cl₂). harvard.eduresearchgate.net This reaction is typically carried out in an inert solvent, with acetonitrile (B52724) being a suitable choice due to its ability to facilitate the reaction and subsequent in situ applications. harvard.edu

The reaction proceeds via the cleavage of the disulfide bond in diphenyl disulfide by sulfuryl chloride, yielding two equivalents of this compound. The balanced chemical equation for this reaction is:

(C₆H₅)₂S₂ + SO₂Cl₂ → 2 C₆H₅SCl + SO₂

The reaction conditions are generally mild, often conducted at room temperature. researchgate.net The progress of the reaction can be monitored by the disappearance of the diphenyl disulfide starting material. For certain applications, the this compound is not isolated but is generated in the presence of the substrate with which it is intended to react. This is particularly advantageous in reactions where this compound acts as a precursor to a more reactive species, such as in the formation of phenylsulfenyl triflate (PST) by reaction with silver triflate. harvard.eduresearchgate.net

Another precursor for this compound is thiophenol, which can also be treated with chlorine (Cl₂) or sulfuryl chloride. harvard.eduresearchgate.net However, the use of diphenyl disulfide is often preferred due to the solid nature and lower volatility of the starting material.

Table 1: Precursors and Reagents for this compound Synthesis

Precursor/ReagentChemical FormulaRole in Synthesis
Diphenyl disulfide(C₆H₅)₂S₂Source of the phenylthio group
Sulfuryl chlorideSO₂Cl₂Chlorinating agent
AcetonitrileCH₃CNReaction solvent
ThiophenolC₆H₅SHAlternative precursor
ChlorineCl₂Alternative chlorinating agent

The yield of this compound from the reaction of diphenyl disulfide and sulfuryl chloride is generally high. When the product is isolated, it is typically a red liquid. researchgate.net However, for in situ applications, the quantitative conversion of the precursor is more critical than the isolated yield.

Purity is a significant consideration, as the presence of unreacted starting materials or byproducts can interfere with subsequent reactions. For instance, any remaining sulfuryl chloride could lead to undesired side reactions. Therefore, it is common to use a stoichiometric amount of the chlorinating agent or a slight excess of the disulfide to ensure complete consumption of the sulfuryl chloride.

When isolation is necessary, purification can be achieved by distillation under reduced pressure. researchgate.net The stability of this compound is a key factor; it has been reported to be stable for several months at 4°C under a nitrogen atmosphere. harvard.eduresearchgate.net This stability allows for its preparation and storage for future use, although in situ generation remains a preferred method for many sensitive applications to ensure maximum reactivity.

Mechanistic and Kinetic Investigations of Benzenesulfenyl Chloride Reactions

Electrophilic Addition Reactions

The electrophilic addition of benzenesulfenyl chloride to unsaturated systems, such as alkenes and alkynes, is a cornerstone of its reactivity profile. These reactions typically proceed through a bridged thiiranium ion intermediate, influencing the kinetics and the regio- and stereoselectivity of the final products.

The reaction of this compound with alkenes has been extensively studied to understand the intricacies of electrophilic additions.

The existence of thiiranium ions has been supported by various experimental observations and theoretical calculations. researchgate.netresearchgate.net While often transient, stable thiiranium ions have been prepared and characterized, particularly when the counterion is non-nucleophilic. cdnsciencepub.com Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), have been instrumental in characterizing these intermediates. researchgate.net DFT calculations have further supported the thiiranium ion structure as the most likely intermediate in the addition of sulfenyl chlorides to many alkenes. researchgate.net The structure of the thiiranium ion, whether it is a symmetrically bridged ion or a more open, carbocation-like species, is influenced by the substituents on the alkene. researchgate.net

The kinetics of the addition of this compound to olefins are typically second-order, being first-order in both the alkene and the sulfenyl chloride. cdnsciencepub.com The rate of this reaction is significantly influenced by the structure of the alkene, particularly by the nature and position of substituents on the double bond.

A notable observation is the cumulative accelerating effect of methyl substituents on the rate of addition. researchgate.net Studies on the addition of 4-chlorothis compound to a series of methylated ethylenes have shown a linear relationship between the logarithm of the relative rate constant and the number of methyl groups on the double bond. researchgate.net This demonstrates that each additional methyl group provides a consistent rate enhancement.

The rates of addition for a variety of mono- and disubstituted alkenes have been measured, revealing a wide range of reactivity. cdnsciencepub.com The data indicates that both steric and electronic effects of the substituents play a crucial role in determining the reaction rate. For instance, increasing the bulk of alkyl substituents can have a profound impact on the rate of addition.

Table 1: Specific Rate Constants for the Addition of 4-Chlorothis compound to Alkenes in 1,1,2,2-Tetrachloroethane at 25°C

Alkenek₂ (M⁻¹s⁻¹)
CH₂=CH₂65
CH₃CH=CH₂205
C₂H₅CH=CH₂248
i-C₃H₇CH=CH₂140
(CH₃)₂C=CH₂550
cis-CH₃CH=CHCH₃1340
trans-CH₃CH=CHCH₃434

This table is based on data presented in the referenced literature and is intended for illustrative purposes. cdnsciencepub.com

The addition of this compound to alkenes generally proceeds with high regio- and stereoselectivity. The reaction typically follows an anti-addition pathway, where the sulfenyl group and the chloride ion add to opposite faces of the double bond. beilstein-journals.org This stereochemical outcome is a direct consequence of the backside attack of the chloride ion on the bridged thiiranium ion intermediate.

In the case of cyclic systems like cholestenes, the addition of this compound exhibits a strong preference for diaxial addition. For example, the reaction with 5α-cholest-2-ene results in the formation of the 2β-chloro-3α-(phenylthio)-5α-cholestane, the product of diaxial opening of the intermediate thiiranium ion. cdnsciencepub.com This adheres to the "diaxial opening rule" for cyclic systems. cdnsciencepub.com

The regioselectivity of the addition, which dictates which carbon atom of the double bond forms a bond with the sulfur and which with the chlorine, is also influenced by the substituents on the alkene. For terminal alkenes, the addition can lead to either Markovnikov or anti-Markovnikov products depending on the specific substituents. researchgate.net

The electrophilic addition of this compound also extends to carbon-carbon triple bonds, particularly in propargylic systems.

The addition of this compound to propargylic chlorides proceeds with high regio- and stereospecificity to yield (E)-1,3-dichloro-2-phenylsulfenyl propenes. umich.edu These products can then undergo further reactions with excellent SN2' selectivity. umich.edu The SN2' reaction involves the nucleophilic attack at the γ-position of an allylic system, leading to a double bond shift. While the initial addition to the alkyne is an electrophilic addition, the subsequent reactions of the resulting vinylic sulfenyl chlorides highlight the synthetic utility of these adducts. The mechanism for the addition to the alkyne itself is believed to proceed through a bridged thiirenium ion intermediate, analogous to the thiiranium ion in alkene additions.

Kinetics and Substituent Effects on Addition Rates (e.g., cumulative acceleration by methyl substituents)

Addition to Sulfolene Systems

The reaction of this compound with 3-sulfolene (B121364) (2,5-dihydrothiophene-1,1-dioxide) yields trans-3-chloro-4-(phenylthio)tetrahydrothiophene 1,1-dioxide. acs.org This reaction proceeds via an electrophilic addition mechanism. The initial step involves the attack of the alkene's π-electrons on the electrophilic sulfur atom of this compound, leading to the formation of a cyclic thiiranium (or episulfonium) ion intermediate. This intermediate is then opened by the nucleophilic attack of the chloride ion. The stereochemistry of the product is typically trans, which is characteristic of the anti-addition pathway dictated by the cyclic intermediate.

In a related synthetic approach, the dianion of ethyl sulfolane-2-carboxylate can be reacted with an alkyl bromide followed by this compound to afford a sulfide (B99878). This sulfide, upon oxidation to a sulfoxide (B87167) and subsequent heating, eliminates sulfenic acid to yield unsaturated esters. oup.com

Reactions with Heteroatom Nucleophiles

This compound readily reacts with various heteroatom nucleophiles. This section explores the intricate details of its reactions with sulfur and phosphorus-based compounds.

The interaction of this compound with thioethers (sulfides) is a multifaceted reaction that can proceed through several pathways depending on the structure of the thioether. tandfonline.com Kinetic studies, particularly with methyl α-phenethyl sulfide, reveal complex behavior, including catalysis and the formation of distinct intermediates. tandfonline.comacs.org

The rate-determining step in the reaction between a thioether and this compound is the formation of a sulfonium (B1226848) ion intermediate. tandfonline.comacs.org This occurs through the electrophilic attack of the this compound's sulfur atom on the sulfur atom of the thioether. Spectroscopic measurements of the reaction between methyl α-phenethyl sulfide and this compound show an induction period, indicating that the sulfenyl chloride is consumed only after the formation of this unstable sulfonium ion intermediate. tandfonline.com

The reaction between thioethers and this compound is characterized by both general-acid catalysis and autocatalysis. tandfonline.comacs.org The addition of an acid, such as trichloroacetic acid, increases the reaction rate. tandfonline.com The reaction is also autocatalyzed, meaning a product of the reaction acts as a catalyst. tandfonline.com This phenomenon is evidenced by kinetic curves that show a distinct induction period followed by an acceleration in the rate of product formation. tandfonline.com The accumulation of HCl, potentially generated from reactions involving trace moisture, is a likely cause of this autocatalysis. mdpi.comorgsyn.org This suggests the sulfenium cation, PhS+, plays a crucial role in the electrophilic attack. tandfonline.com

Table 1: Kinetic Data for the Reaction of Methyl α-phenethyl Sulfide with this compound tandfonline.com

Initial [Sulfide] (M)Initial [PhSCl] (M)Half-life (min)Observation
0.1990.525~95Baseline reaction in CCl₄ at 25°C.
0.1990.263~120Decreasing [PhSCl] increases the half-life.
0.1990.131~140Further decrease in [PhSCl] continues to slow the reaction.
0.1990.525< 60Addition of trichloroacetic acid significantly shortens the half-life, confirming acid catalysis.

Following the formation of the sulfonium ion intermediate, the reaction can proceed via several cleavage pathways, largely dictated by the structure of the thioether. tandfonline.com

C-S Bond Cleavage to form a Carbonium Ion : When the alkyl group of the thioether can form a stable carbocation (e.g., a tertiary carbocation), the primary pathway is the cleavage of the carbon-sulfur bond. For instance, the reaction of t-butyl phenyl sulfide with this compound yields t-butyl chloride and isobutylene, the latter of which can be trapped by this compound. This indicates the formation of a t-butyl cation intermediate.

SN2-type Reaction : If the alkyl group is less substituted and cannot form a stable carbocation, a chloride ion can attack the α-carbon in an SN2-type displacement. tandfonline.com This results in the cleavage of the C-S bond with the simultaneous formation of a C-Cl bond, often with an inversion of configuration at the carbon center. tandfonline.com

Oxidative Chlorination (Pummerer-type Reaction) : A third pathway involves the elimination of a proton from the α-carbon to form a sulfur ylide, which can then lead to α-chloro sulfides or α,β-unsaturated sulfides. tandfonline.com

This compound, as a soft electrophile, reacts with various organophosphorus compounds, typically attacking a soft nucleophilic center like sulfur or phosphorus itself. tandfonline.comresearchgate.net

The reaction with trivalent phosphorus compounds is common. For example, this compound is used as a coupling agent in the synthesis of quinazolinone atropisomeric phosphine (B1218219) ligands, where it reacts with N-acetylanthranilic acid and an aminophosphine. acs.org Similarly, it participates in electrophilic cyclization reactions of phosphorylated α-hydroxyallenes. mdpi.com

A well-documented reaction involves 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, also known as Lawesson's Reagent (LR). This compound attacks the soft thiocarbonyl sulfur of LR to form an unstable phosphonochloridothiolothionate intermediate. tandfonline.comresearchgate.netcapes.gov.br This intermediate cannot be isolated but can be trapped in situ by nucleophiles like alkoxides or amines to produce stable pentavalent phosphorus products. tandfonline.comresearchgate.net

Reactions have also been studied with C-phosphorylated acetamidines. The sodium derivatives of these compounds react selectively with this compound to form N-benzenesulfonyl-containing acetamidine (B91507) derivatives. researchgate.net In some cases, this compound reacts with phosphites to generate intermediates that can undergo further reactions, such as the Atherton-Todd reaction, although direct isolation of the initial adduct is not always feasible. beilstein-journals.org

Reactions with Organophosphorus Compounds

Electrophilic Attack at Sulfur Centers and Intermediate Formation

The addition of this compound to alkenes is a well-established electrophilic reaction. rit.edu The fundamental mechanism involves an electrophilic attack by the sulfur atom of the sulfenyl chloride on the electron-rich double bond of the alkene. beilstein-journals.orgnih.gov This initial attack is generally considered the rate-determining step, leading to the formation of a cyclic, bridged intermediate known as a thiiranium ion (or episulfonium ion). beilstein-journals.orgnih.govresearchgate.net The reaction typically follows second-order kinetics, being first order in both the alkene and this compound. rit.eduresearchgate.net

Evidence for a two-step mechanism involving an intermediate is substantial. tandfonline.comtandfonline.com Studies involving the reaction of 2-methyl-3-arylbut-1-en-3-ols with this compound yielded not only the normal adducts but also products of a 1,2-aryl migration. tandfonline.comtandfonline.com The formation of these rearranged products is consistent with a two-step process where an intermediate is formed, which then undergoes further reaction. tandfonline.com The charge in this intermediate is thought to reside primarily on the sulfur atom, with a relatively low degree of positive charge development on the carbon atoms. tandfonline.com This is supported by the low sensitivity of the reaction rate to structural changes in the olefin, compared to reactions like chlorination. tandfonline.com

The structure of the intermediate and the transition state has been a key area of investigation. It is widely proposed that the addition proceeds through a bridged sulfonium ion. rit.edu The rate-determining transition state is believed to resemble a symmetrically bridged sulfonium ion. datapdf.com However, in some cases, such as the addition to cis-anethole, the nonstereospecific nature of the addition suggests the involvement of an open carbonium ion prior to the product-determining step. researchgate.net

Kinetic studies on the reaction of methyl α-phenethyl sulfide with this compound further support the electrophilic attack at the sulfur atom, proposing the rate-determining step to be the formation of a sulfonium ion derived from the reactants. oup.com The reaction was found to be general-acid-catalyzed and autocatalyzed, suggesting that polarization of the S-Cl bond facilitates the electrophilic attack. oup.com

The influence of substituents on the aromatic ring of this compound and on the alkene has been quantified. In the rearrangement of β-chlorothioether adducts, electron-donating groups on the phenylthio moiety accelerate the reaction, while electron-withdrawing groups slow it down, indicating a polarized transition state. cdnsciencepub.com

Table 1: Relative Rates of Rearrangement of Substituted 2β-chloro-3α-(arylthio)-5α-cholestanes cdnsciencepub.comThis table illustrates the effect of p-substituents on the aryl group on the rate of diaxial to diequatorial rearrangement.

p-Substituent on Aryl Group Relative Rate (krel)
Methoxy (CH₃O) > H
Hydrogen (H) 1
Nitro (NO₂) < H

Rearrangement Processes Involving this compound Adducts

The adducts formed from the reaction of this compound with cyclic systems can undergo subsequent rearrangement processes, driven by the attainment of a more thermodynamically stable conformation.

Diaxial to Diequatorial Rearrangements of β-Chlorothioethers

A notable rearrangement process occurs with β-chlorothioethers derived from the addition of this compound to cyclic alkenes. A specific and well-documented example is the reaction with 5α-cholest-2-ene. cdnsciencepub.comcdnsciencepub.com The addition of this compound to this steroid proceeds via diaxial attack, yielding the thermodynamically less stable 2β-chloro-3α-(phenylthio)-5α-cholestane. cdnsciencepub.comcdnsciencepub.com This initial product is formed through the presumed episulfonium ion intermediate, following the rule of diaxial opening. cdnsciencepub.com

Upon heating, this diaxial adduct undergoes a thermal rearrangement to the more stable diequatorial isomer, 3β-chloro-2α-(phenylthio)-5α-cholestane. cdnsciencepub.comcdnsciencepub.com This transformation represented the first reported instance of a diaxial to diequatorial rearrangement for β-halothioethers. cdnsciencepub.com The identity of the diaxial and diequatorial isomers was confirmed through nuclear magnetic resonance (n.m.r.) spectroscopy. cdnsciencepub.com The diaxial isomer exhibits signals for the methine protons at C-2 and C-3 with small half-widths, characteristic of equatorial protons, while the rearranged diequatorial isomer shows broad bands indicative of axial protons. cdnsciencepub.com

Table 2: Properties of Diaxial Adduct and Diequatorial Rearrangement Product cdnsciencepub.comcdnsciencepub.comThis table summarizes the physical and spectroscopic data distinguishing the kinetic and thermodynamic products from the addition of this compound to 5α-cholest-2-ene.

Compound Configuration Melting Point (°C) [α]D Key N.M.R. Signals (Proton Half-Widths)
2β-chloro-3α-(phenylthio)-5α-cholestane Diaxial (Kinetic Product) 109-110 +20.5° H-2 & H-3: Unresolved humps (< 9 c.p.s.)
3β-chloro-2α-(phenylthio)-5α-cholestane Diequatorial (Thermodynamic Product) - - H-2 & H-3: Broad band (> 40 c.p.s.)

Advanced Synthetic Applications of Benzenesulfenyl Chloride

Construction of Sulfur-Containing Organic Architectures

The electrophilic nature of benzenesulfenyl chloride facilitates its addition across carbon-carbon multiple bonds, a fundamental reaction for creating intricate sulfur-containing molecules.

This compound is instrumental in the synthesis of polyfunctional vinylic thioethers. The process often begins with the addition of this compound to alkynes. This reaction can proceed via different mechanisms, including electrophilic addition and iron-catalyzed radical addition, to yield β-chloroalkenyl sulfides. researchgate.net

In one notable method, the addition of this compound to propargyl chlorides occurs with high regio- and stereospecificity, producing (E)-1,3-dichloro-2-phenylsulfenyl propenes. umich.edu These intermediates then react with functionalized organocopper-zinc reagents in an SN2' fashion to afford a variety of polyfunctional vinylic thioethers. umich.edu This approach demonstrates excellent control over the geometry of the resulting double bond.

The regioselectivity of the initial addition to unsymmetrical alkynes is a key consideration. In traditional electrophilic additions to terminal alkynes, the reaction follows Markovnikov's rule, where the chloride adds to the more substituted carbon. masterorganicchemistry.comlibretexts.org However, iron-catalyzed radical additions provide excellent regio- and stereoselectivity for the anti-Markovnikov product, affording (E)-2-chloroalkenyl sulfides. researchgate.netlookchem.com This radical pathway involves the homolysis of the S-Cl bond, addition of the resulting sulfenyl radical to the alkyne, and subsequent chlorine atom transfer. lookchem.com

Table 1: Iron-Induced Chlorothiolation of Various Terminal Alkynes with this compound lookchem.com

EntryAlkyne SubstrateProductYield (%)
1Phenylacetylene(E)-1-chloro-2-(phenylthio)-1-phenylethene81
24-Methylphenylacetylene(E)-1-chloro-2-(phenylthio)-1-(4-methylphenyl)ethene85
34-Chlorophenylacetylene(E)-1-chloro-2-(phenylthio)-1-(4-chlorophenyl)ethene88
41-Hexyne(E)-1-chloro-1-(phenylthio)hex-1-ene75

Conditions: Alkyne (1.0 mmol), this compound (1.2 mmol), FeCl₂ (0.050 mmol), toluene (B28343) (24 mL). lookchem.com

This methodology is tolerant of various functional groups on both the alkyne and the this compound, making it a versatile tool for creating diverse vinylic thioethers. lookchem.com

This compound is also employed in sulfenyletherification reactions to construct cyclic ethers. This process involves the reaction of an alkene containing a tethered hydroxyl group with this compound.

The addition of this compound to a carbon-carbon double bond proceeds through a cyclic intermediate known as a thiiranium ion (or episulfonium ion). researchgate.netd-nb.info This three-membered ring is formed by the electrophilic attack of the sulfur atom on the alkene. researchgate.net The chloride ion then opens the ring via an SN2-type nucleophilic attack. researchgate.net This mechanism accounts for the typical anti-addition stereochemistry observed in these reactions. chemrxiv.org

In sulfenyletherification, the tethered alcohol acts as the nucleophile, attacking the thiiranium ion intermediate in an intramolecular fashion. This ring-opening step forms the cyclic ether and incorporates the phenylthio group into the molecule. The regioselectivity of the intramolecular attack is governed by factors such as the stability of the developing partial positive charge on the carbon atoms of the thiiranium ion and the stereochemical constraints of the transition state (Baldwin's rules).

A specific application of this chemistry is the formation of oxetanes. This can be achieved through an intramolecular cycloaddition of a sulfenate ester, which can be generated in situ from an allylic alcohol and this compound. The initial reaction forms a sulfenate ester, which then undergoes a chemrxiv.orgchemistrysteps.com-sigmatropic rearrangement to an allylic sulfoxide (B87167). Alternatively, under specific conditions, the sulfenate can participate in cyclization pathways. The formation of four-membered oxetane (B1205548) rings via intramolecular sulfenyletherification highlights the versatility of this compound in constructing strained cyclic systems. umich.edu

Cyclic Ether Synthesis via Sulfenyletherification

Role of Thiiranium/Episulfonium Intermediates

Applications as a Sulfenylating Reagent in C-H Functionalization and Cross-Coupling Reactions

This compound is a key reagent for introducing the phenylthio group onto organic molecules. This sulfenylation can be achieved through C-H functionalization or cross-coupling reactions. While direct C-H sulfenylation with this compound often requires specific directing groups or catalytic activation, it represents a powerful strategy for forming carbon-sulfur bonds.

In cross-coupling reactions, organometallic reagents can be coupled with this compound. For instance, organostannanes have been shown to react with sulfenyl halides in the presence of a palladium catalyst to form disulfides, though similar principles can be applied to form aryl sulfides. Furthermore, the products of this compound addition to alkynes, β-chloroalkenyl sulfides, are valuable substrates for further functionalization through cross-coupling reactions, where the halogen atom can be replaced. researchgate.net

Role in Complex Molecule and Natural Product Synthesis Intermediates (e.g., ipsdienol (B1210497) pathway)

The reactions of this compound are valuable steps in the synthesis of complex molecules and natural products. The introduction of a phenylthio group can serve multiple purposes: it can act as a control element for stereochemistry, be a precursor to other functional groups (like sulfoxides and sulfones), or be removed reductively later in a synthesis.

An example of its utility is in the synthesis of intermediates for natural products like ipsdienol, an aggregation pheromone of the Ips bark beetle. The synthesis can involve the creation of a key allylic sulfide (B99878) intermediate. By reacting myrcene (B1677589) with this compound, a sulfenylation reaction occurs. The resulting phenylthio-containing intermediate can then be converted to ipsdienol through a sequence of steps, often involving oxidation to the sulfoxide followed by a chemrxiv.orgchemistrysteps.com-sigmatropic rearrangement and subsequent reduction. This pathway showcases how this compound can be used to install a functional group that facilitates the construction of a specific carbon skeleton and stereochemistry required for the target natural product.

Theoretical and Computational Studies of Benzenesulfenyl Chloride Reactivity

Computational Modeling of Reaction Pathways and Transition States (e.g., in alkene additions)

Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in mapping the potential energy surfaces of reactions involving benzenesulfenyl chloride. These studies provide insights into the sequence of events during a reaction, including the high-energy transition states that govern reaction rates.

One of the most studied reactions is the electrophilic addition of this compound to alkenes and alkynes. The accepted mechanism for addition to alkenes involves the formation of a bridged thiiranium ion intermediate. beilstein-journals.orgd-nb.info Computational studies have confirmed that the formation of this thiiranium intermediate is typically the rate-determining step. beilstein-journals.orgd-nb.info This step is characterized as an electrophilic attack by the sulfenyl chloride upon the carbon-carbon double bond. beilstein-journals.org DFT calculations, for instance, have been used to model the transition states in sulfonylation reactions to predict regioselectivity.

In the case of addition to phenyl-substituted acetylenes, a mechanism involving a thiirenium ion intermediate has also been proposed, consistent with second-order kinetics and anti-stereospecific addition. cdnsciencepub.com

The hydrolysis of this compound has also been a subject of computational investigation. PM3 semi-empirical methods and DFT calculations have been used to model the reaction in aqueous clusters. researchgate.net These studies show that the hydrolysis is a two-step, exothermic process that proceeds through a relatively unstable five-coordinate intermediate. researchgate.net The transition states for both the formation and decomposition of this intermediate have been located and characterized computationally. The inclusion of explicit water molecules in the calculations is crucial, as it has been shown that the activated complex involves the participation of multiple water molecules. researchgate.net

The table below presents calculated activation parameters for the hydrolysis of this compound in different environments, illustrating the influence of hydration on the reaction pathway. researchgate.net

Table 1: Calculated Activation Parameters for this compound Hydrolysis at 298 K researchgate.net
MediumΔH (kJ mol-1)ΔS (J mol-1 K-1)keff (l mol-1 s-1)
Gas phase (no hydration)77.3-163.65.10 x 10-10
Cluster (1 H₂O)61.2-83.85.0 x 10-3
Cluster (2 H₂O)55.9-94.01.2 x 10-2
Cluster (3 H₂O)42.0-96.42.51

Quantum Chemical Analysis of Intermediate Structures

Quantum chemical calculations allow for the detailed structural and electronic characterization of the short-lived intermediates that are formed during the reactions of this compound.

In the addition to alkenes, the key intermediate is the thiiranium ion. beilstein-journals.org For additions to phenyl-substituted acetylenes, computational and experimental evidence points to an intermediate where the positive charge is significantly delocalized into the phenyl ring. cdnsciencepub.com This structure contrasts with one where the remaining double bond is conjugated with the phenyl ring. cdnsciencepub.com The geometry of these bridged intermediates is crucial for determining the stereochemical outcome of the reaction, which is typically anti-addition. beilstein-journals.org

In nucleophilic substitution reactions, such as hydrolysis or the chloride-chloride exchange reaction, a five-coordinate sulfur intermediate is often invoked. researchgate.netmdpi.com DFT calculations on the chloride-chloride exchange reaction in benzenesulfonyl chloride (a related sulfonyl compound) have optimized the geometries of the reactant complex, the transition state, and the trigonal bipyramidal intermediate. mdpi.com Analysis of these structures provides bond lengths and angles, revealing the structural changes that occur along the reaction coordinate. For example, in the reactant complex (PhSO₂Cl···Cl⁻), the incoming chloride ion is positioned at a considerable distance from the sulfur atom, which becomes progressively shorter as it approaches the transition state and the intermediate. mdpi.com

Natural Bond Orbital (NBO) analysis is a powerful quantum chemical tool used to examine the electronic structure of these intermediates. mdpi.com It provides information on charge distribution, orbital interactions, and electron delocalization. For instance, NBO analysis can quantify the stabilizing interactions, such as the delocalization of electron density from the lone pairs of the chlorine atoms to the antibonding orbitals of the S-C bond in the intermediate of the chloride-exchange reaction. mdpi.com

The table below shows a comparison of selected calculated bond parameters for benzenesulfonyl chloride and its associated intermediate and transition state in the chloride-exchange reaction, as optimized by the B3LYP-GD3/6-311+G(2d,p) method in the gas phase. mdpi.com

Table 2: Selected Calculated Bond Parameters for Species in the Chloride-Chloride Exchange Reaction of a Model Benzenesulfonyl Chloride mdpi.com
SpeciesSymmetryS-C(1) Bond Length (Å)S-Cl Bond Length (Å)
PhSO₂Cl (Reactant)Cₛ1.7822.100
[PhSO₂Cl₂]⁻ (Intermediate)C₂ᵥ1.8342.493
[PhSO₂Cl₂]⁻ (Transition State)C₂ᵥ1.8342.493

Elucidation of Electronic Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are profoundly influenced by electronic effects, which can be systematically studied using computational methods. These effects arise from substituents on the benzene (B151609) ring or from the electronic nature of the substrate it reacts with.

In the addition of arenesulfenyl chlorides to alkenes, the reaction rate is predominantly influenced by electronic effects, showing a relative independence from steric hindrance. beilstein-journals.org This is in contrast to analogous reactions with areneselenenyl chlorides, where steric effects play a a more significant role. beilstein-journals.org The rate of addition of this compound is accelerated by electron-donating groups on the alkene, which is consistent with an electrophilic attack where the electron-rich π-system of the alkene interacts with the electrophilic sulfur atom of the sulfenyl chloride. beilstein-journals.org

Substituents on the phenyl ring of the this compound also modulate its reactivity. Electron-withdrawing groups make the sulfur atom more electrophilic and generally increase the rate of electrophilic additions. Conversely, electron-donating groups decrease the electrophilicity of the sulfur. For example, studies on related sulfonyl chlorides show that electron-withdrawing substituents lead to higher activation enthalpies in solvolysis reactions. beilstein-journals.org In another example, substituting the benzene ring with an electron-rich thiophene (B33073) ring was found to reduce the electrophilicity of the sulfur center by 15% compared to this compound, an effect attributed to π-donation from the thiophene ring. smolecule.com

Computational studies can quantify these electronic effects. For example, Hammett correlations, which relate reaction rates to substituent constants (σ), can be explored computationally. For the solvolysis of a series of para-substituted benzenesulfonyl chlorides, a trigonal bipyramidal transition state is proposed, and the electronic effects of substituents on the stability of this state can be calculated. beilstein-journals.org While both electron-donating and electron-withdrawing groups were found to decrease the hydrolysis rate of benzenesulfonyl chloride, this was interpreted as evidence of a mechanistic change, with electron-supplying groups favoring a more Sₙ1-like pathway. beilstein-journals.org The small electronic effect of substituents on the solvolysis rate of certain complex molecules has been used as evidence to support an Sₙ2-type mechanism over one involving rate-determining protonation. acs.org

The table below summarizes the qualitative effect of substituents on the rate of electrophilic addition of arenesulfenyl chlorides.

Table 3: Influence of Substituents on the Rate of Electrophilic Addition
Location of SubstituentType of SubstituentEffect on Reaction RateReference
On the AlkeneElectron-donatingIncrease beilstein-journals.org
On the AlkeneElectron-withdrawingDecrease beilstein-journals.org
On the Benzene RingElectron-donatingDecrease researchgate.net
On the Benzene RingElectron-withdrawingIncrease beilstein-journals.org

Analytical Methodologies for Mechanistic and Product Analysis in Benzenesulfenyl Chloride Chemistry

Spectroscopic Characterization Techniques in Reaction Monitoring (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques provide real-time and static snapshots of the chemical transformations occurring during reactions involving benzenesulfenyl chloride. These methods are crucial for identifying functional groups, determining molecular structures, and tracking the concentration of reactants and products over time.

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as a primary tool for mechanistic and structural analysis in this compound chemistry. Both ¹H and ¹³C NMR are routinely used to characterize the adducts formed in various reactions. For instance, in the reaction of this compound with thioethers, NMR analysis is employed to follow the disappearance of starting materials and the appearance of products, allowing for the calculation of product distribution by integrating unique, non-overlapping signals. oup.com

One study on the reaction of t-butyl phenyl sulfide (B99878) with this compound utilized NMR to analyze the resulting products, which included t-butyl chloride and β-chloro sulfides. oup.com In the electrophilic addition to alkenes, such as 5α-cholest-2-ene, NMR spectroscopy was instrumental in establishing the stereochemistry of the resulting β-chlorothioethers. The analysis confirmed the initial formation of a diaxial adduct, 2β-chloro-3α-(phenylthio)-5α-cholestane, which subsequently rearranges upon heating to a more stable diequatorial isomer. cdnsciencepub.com The chemical shifts and coupling constants provide definitive evidence of the axial or equatorial positions of the protons adjacent to the chlorine and phenylthio groups.

Infrared (IR) Spectroscopy complements NMR by providing information about the functional groups present in the reactants and products. The characteristic stretching frequencies of bonds such as C-S, C-Cl, and aromatic C-H are used to confirm the formation of new adducts. For example, in the reaction of this compound with α-methylthiocyclohexanone, IR spectroscopy was used alongside other methods to establish the structure of the resulting product, 2-methylthio-2-cyclohexen-1-one. oup.com

Mass Spectrometry (MS) , often coupled with Gas Chromatography (GC-MS), is vital for determining the molecular weight and fragmentation patterns of reaction products, which aids in their identification. In studies of the addition of this compound to complex alkenes like quadricyclene, GC-MS analysis was used to identify the various isomeric adducts formed. rit.edu Similarly, the characterization of novel compounds prepared from reactions involving this compound often includes mass spectral data to confirm their molecular formula. umich.edu The reaction of substituted benzenesulfenyl chlorides with biological molecules, such as tryptophan residues, has also been effectively studied using mass spectrometry to characterize the resulting thioether linkages. researchgate.net

Table 1: Spectroscopic Data for Products in this compound Reactions
Reactant(s)ProductAnalytical TechniqueKey Findings / Observed DataReference
This compound + α-Methylthiostyreneα-Methylthio-β-phenylthiostyrene¹H NMRτ values: 7.83 (3H, s), 5.16 (1H, s), 4.68 (1H, s), 2.5-2.9 (5H, m) oup.com
This compound + 5α-cholest-2-ene2β-chloro-3α-(phenylthio)-5α-cholestane¹H NMRBroad bands centered around 3.9 and 3.25 ppm, indicating axial protons at C-2 and C-3. cdnsciencepub.com
This compound + Propargyl chloride(E)-1,3-dichloro-2-phenylsulfenyl-1-propene¹H NMR (CDCl₃)δ values: 7.52 (m, 2H), 7.32 (m, 3H), 6.54 (s, 1H), 4.30 (s, 2H) umich.edu
This compound + α-Methylthiocyclohexanone2-Methylthio-2-cyclohexen-1-oneIRUsed to establish the structure of the product. oup.com

Chromatographic Separation and Identification in Complex Mixtures

Reactions of this compound often yield a mixture of regioisomers, stereoisomers, and byproducts. Chromatographic techniques are essential for separating these complex mixtures, allowing for the isolation and unambiguous identification of each component.

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. In the context of this compound chemistry, GC and its hyphenated form, GC-MS, are frequently used to analyze reaction mixtures. For example, the progress of the addition reaction of this compound to propargylic chlorides can be monitored by Gas-Liquid Chromatography (GLC). umich.edu This allows for the determination of reaction completion and provides a preliminary assessment of the product distribution.

In more complex reactions, such as the addition of arenesulfenyl chlorides to quadricyclene, GC analysis is used to determine the ratio of the different isomeric adducts formed under various reaction conditions. rit.edu The determination of kinetically versus thermodynamically controlled product compositions in the addition of 4-chlorothis compound to alkenes relies on the analysis of the reaction mixture, where GC is an ideal tool for separating the isomeric products. cdnsciencepub.com

Table 2: GC Analysis of Adducts from the Reaction of p-Toluenesulfenyl Chloride with Quadricyclene
Adduct IsomerGC Retention Time (min)Relative Ratio (Initial)Reference
Isomer I b22.624 rit.edu
Isomer II b26.226 rit.edu
Isomer III b27.561 rit.edu

High-Performance Liquid Chromatography (HPLC) is another cornerstone of separation science, particularly useful for less volatile or thermally sensitive compounds that are not amenable to GC analysis. While specific documented HPLC methods for analyzing this compound reaction products are less common in the cited literature, the technique's versatility makes it highly applicable. Reverse-phase HPLC, using columns like C18, is a standard method for separating mixtures of organic compounds with varying polarities, such as the adducts and byproducts expected from sulfenylation reactions. The separated fractions can then be collected for further analysis by NMR or mass spectrometry.

Future Research Directions and Unexplored Avenues

Development of Novel Benzenesulfenyl Chloride-Mediated Transformations

The development of new chemical reactions is a cornerstone of organic synthesis. Researchers are actively exploring the potential of this compound to participate in novel bond-forming strategies and cascade reactions, moving beyond its traditional role in sulfenylation.

Recent work has demonstrated innovative palladium-catalyzed coupling reactions where benzenesulfenyl chlorides react with enones. rsc.org In a departure from expected Heck-type products, this desulfitative reaction yields conjugate addition products. The process is tolerant of a wide array of substituents on the this compound, including bromo and iodo groups, which remain intact for subsequent transformations. rsc.org This allows for sequential reactions, such as using 4-bromobenzenesulfonyl chloride to first undergo conjugate addition, followed by a subsequent arylation to access complex bi(hetero)aryls. rsc.org

Another area of innovation involves the use of this compound derivatives in conjunction with other catalysts to achieve unique molecular architectures. For instance, gold-catalyzed polycyclization reactions have been developed to generate complex tetracyclic products. bham.ac.uk In a related vein, copper-catalyzed cascade reactions are being explored for the synthesis of valuable nitrogen-containing heterocycles. bham.ac.uk The reaction of this compound with N-unsubstituted indoles in the presence of a Grignard reagent can be used to form oxindoles, which are significant scaffolds in medicinal chemistry. sigmaaldrich.com

Furthermore, the development of polymer-supported and magnetic nanoparticle-supported benzenesulfonyl chloride reagents is enabling new applications. nih.gov A recyclable magnetic Co/C hybrid reagent derived from Ring-Opening Metathesis Polymerization (ROMP) has been created. nih.govresearchgate.net This magnetic benzenesulfonyl chloride can be used for the in situ alkylation of carboxylic acids in the presence of alcohols. nih.gov Additionally, this supported reagent can be converted to a magnetic benzenesulfonyl azide, which has been successfully utilized in diazo-transfer reactions. nih.gov

TransformationCatalyst/SystemSubstratesProductsRef.
Conjugate AdditionPalladium CatalystBenzenesulfonyl chlorides, Enonesβ-Arylthio ketones rsc.org
AlkylationMagnetic Co/C ROMP-derived reagentCarboxylic acids, AlcoholsEsters nih.gov
Diazo-TransferMagnetic Co/C ROMP-derived reagentAminesAzides nih.gov
Oxindole SynthesisGrignard ReagentN-unsubstituted indolesOxindoles sigmaaldrich.com
Heterocycle SynthesisCopper CatalystNot specifiedNitrogen heterocycles bham.ac.uk

Investigations into Sustainable Synthesis and Application Protocols

In line with the growing emphasis on green chemistry, significant efforts are being directed toward developing more sustainable methods for both the synthesis of this compound and its use in chemical reactions.

A key strategy is the reduction or elimination of volatile organic solvents. A mechanochemical approach using ball milling has been successfully applied to the sulfonylation of amines with benzenesulfonyl chloride derivatives. acs.org This solvent-free method resulted in a complete conversion of starting materials and dramatically reduced the reaction time from over two hours to just one minute for certain substrates, while also eliminating the need for purification via silica (B1680970) gel chromatography. acs.org Another approach involves using water as a reaction medium. An efficient and rapid synthesis of sulfonyl chlorides has been achieved through the oxyhalogenation of thiols and disulfides using oxone and potassium chloride (KCl) in water at room temperature, affording high yields in short reaction times. rsc.org

The development of recyclable reagents is another major avenue of sustainable chemistry. The previously mentioned magnetic Co/C hybrid ROMP-derived benzenesulfonyl chloride reagent represents a significant advance in this area. nih.govresearchgate.net Its magnetic nature allows for easy recovery from the reaction mixture using an external magnet, enabling its reuse and minimizing chemical waste. nih.gov This approach addresses limitations of other solid-supported reagents, such as low loading levels and difficulties with isolation. researchgate.net Researchers are also exploring more environmentally benign production methods, such as a high-purity synthesis protocol that includes condensing the hydrogen chloride byproduct into a hydrochloric acid solution, thereby capturing a potentially hazardous gas. google.com

Sustainable ApproachMethodKey AdvantagesRef.
Solvent ReductionMechanochemistry (Ball Milling)Reduced reaction time, eliminated solvent and purification steps acs.org
Green SynthesisOxyhalogenation in waterUse of water as solvent, rapid reaction, mild conditions rsc.org
Reagent RecyclingMagnetic Nanoparticle SupportEasy separation and recycling of the reagent, waste minimization nih.govresearchgate.net
Byproduct ManagementGas CondensationCapture and conversion of HCl gas byproduct google.com

Expanding the Scope of Mechanistic Understanding

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. Research into this compound's reactivity is increasingly focused on elucidating complex reaction pathways through a combination of kinetic experiments, spectroscopic analysis, and computational modeling.

The mechanism of electrophilic addition to alkenes has been a subject of continuous study. It is generally believed to proceed through an initial electrophilic attack to form a cyclic episulfonium (thiiranium) ion intermediate. cdnsciencepub.combeilstein-journals.org However, the nature of the rate-determining step is still debated. While some studies suggest the formation of the thiiranium ion is rate-limiting, other recent investigations propose that this initial step is reversible and that the rate-determining step occurs after its formation. beilstein-journals.org Kinetic studies on the reaction with thioethers have revealed that the process can be general-acid-catalyzed and autocatalyzed, with the rate-determining step suggested to be the formation of a sulfonium (B1226848) ion. oup.com

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for probing these mechanisms. DFT calculations have been used to model transition states and explain the stereochemistry and regioselectivity observed in addition reactions. beilstein-journals.org Theoretical investigations at the B3LYP level have also been employed to understand the electrochemical reduction mechanism of substituted benzenesulfonyl chlorides. cdnsciencepub.com In the study of hydrolysis, simulations using the PM3 method have examined the process in aqueous clusters, revealing a two-step exothermic pathway that proceeds through an unstable five-coordinate intermediate. researchgate.net

Unexpected kinetic profiles have also led to new mechanistic proposals. For example, the reaction of benzenesulfonyl chloride with certain primary and secondary amines in aqueous media shows surprisingly high yields of sulfonamides at high pH. iupac.orgcdnsciencepub.com This observation could not be explained by a simple second-order reaction. Instead, the data were accounted for by introducing two third-order kinetic terms: one involving the sulfonyl chloride, amine, and a hydroxide (B78521) anion, and another involving the sulfonyl chloride and two molecules of the amine. cdnsciencepub.com The significance of these third-order pathways appears to correlate with the hydrophobic character of the amine, suggesting that hydrophobic effects play a role in the reaction mechanism in aqueous environments. cdnsciencepub.com

Mechanistic FocusExperimental/Theoretical MethodKey Findings/ProposalsRef.
Addition to AlkenesKinetic Studies, Computational (B3LYP)Debate over the rate-determining step (episulfonium ion formation vs. subsequent step). cdnsciencepub.combeilstein-journals.org
Reaction with AminespH-Yield ProfilesProposal of third-order kinetic pathways influenced by hydrophobicity. iupac.orgcdnsciencepub.com
HydrolysisComputational (PM3 Simulation)Two-step exothermic process via a five-coordinate intermediate. researchgate.net
Reaction with ThioethersKinetic StudiesGeneral-acid-catalyzed and autocatalyzed reaction; sulfonium ion formation is rate-determining. oup.com
Nucleophilic SubstitutionIsotopic Exchange, Computational (DFT)Investigation of Sₙ2-S vs. Addition-Elimination mechanisms at the sulfonyl sulfur. nih.gov

Q & A

Q. What are the standard synthetic routes for benzenesulfenyl chloride, and how do their efficiencies compare?

this compound is commonly synthesized via the reaction of diphenyl disulfide with sulfuryl chloride . Alternative methods include chlorination of benzenethiol derivatives . Efficiency varies: sulfuryl chloride routes offer high purity but require strict temperature control (0–5°C), while thiol chlorination may yield byproducts requiring silica gel chromatography for purification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key protocols include:

  • Use of chemical-resistant gloves (e.g., nitrile), safety goggles, and fume hoods to avoid skin/eye contact and inhalation .
  • Storage in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis or decomposition .
  • Immediate neutralization of spills with calcium carbonate or sodium bicarbonate to mitigate HCl release .

Q. How can researchers minimize decomposition during chromatographic purification of this compound adducts?

Decomposition during silica gel chromatography is common due to residual acidity. Pre-treatment of silica with a weak base (e.g., triethylamine) and use of low-polarity eluents (e.g., hexane/benzene mixtures) can stabilize reactive intermediates . Rapid elution and reduced light exposure are also advised .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of this compound additions to α,β-unsaturated ethers?

Electrophilic addition proceeds via a bridged sulfonium ion intermediate, leading to anti-Markovnikov adducts. The transition state resembles a symmetrically bridged structure, with stereoselectivity influenced by the electron-donating ability of substituents (ρ* = −5.4 for alkyl vinyl ethers) . Anti-addition dominates in ethyl propenyl ethers, while syn-adducts form minimally due to steric hindrance .

Q. How do competing reaction pathways affect product distribution in this compound-mediated cyclizations?

Competing pathways include:

  • Episulfonium ion formation : Favors cyclic products via intramolecular attack (e.g., formation of thietane derivatives).
  • Open carbocation intermediates : Lead to rearranged products, especially in substrates with conjugated alkoxy groups . Product ratios depend on solvent polarity (e.g., CCl₄ stabilizes bridged ions) and temperature (low temps favor kinetic control) .

Q. What analytical challenges arise in characterizing this compound adducts, and how can they be resolved?

Challenges include:

  • Instability under ambient conditions : Requires NMR analysis at low temperatures (−40°C) or immediate derivatization .
  • Overlapping spectral signals : Use of deuterated solvents (CDCl₃) and 2D NMR (COSY, HSQC) clarifies structural assignments .
  • Mass spectrometry limitations : High-resolution MS (HRMS) with electron ionization distinguishes isomers (e.g., m/z 314.0896 for C₁₉H₁₉S₃Cl) .

Data Contradictions and Resolution

Q. Why do reported reaction rates for this compound additions vary across studies?

Discrepancies arise from differences in:

  • Substrate electronic effects : Electron-rich alkenes (e.g., vinyl sulfides) react faster than styrenes due to enhanced nucleophilicity .
  • Solvent polarity : Non-polar solvents (e.g., CCl₄) favor bridged ion mechanisms, while polar solvents stabilize carbocations . Standardizing reaction conditions (e.g., 30°C in CCl₄) and using internal calibrants (e.g., 2,4-dinitrophenylhydrazine) improves reproducibility .

Methodological Recommendations

Q. What strategies optimize yields in large-scale syntheses involving this compound?

  • In situ generation : Avoids storage risks by preparing the reagent immediately before use .
  • Stepwise addition : Slow addition of this compound to substrates at 0°C minimizes exothermic side reactions .
  • Acid scavengers : Calcium carbonate or molecular sieves neutralize HCl, preventing substrate degradation .

Q. How can computational modeling aid in predicting this compound reactivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and predict regioselectivity. For example, calculations validate the bridged sulfonium ion intermediate’s role in anti-addition pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.